7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone. This intermediate then undergoes cyclization with a suitable nitrile, such as malononitrile, under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antitumor, antiviral, and antimicrobial agent.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry research.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Studied for its energetic material properties.
Uniqueness
7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of biological activities and photophysical properties.
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
7-ethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C9H8N4O/c1-2-7-3-8(14)12-9-6(4-10)5-11-13(7)9/h3,5H,2H2,1H3,(H,12,14) |
InChI Key |
PGCVIBMGRWONMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=C(C=NN12)C#N |
Origin of Product |
United States |
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